molecular formula C9H7NO2 B165329 Indole-2-carboxylic acid CAS No. 137497-03-1

Indole-2-carboxylic acid

Cat. No.: B165329
CAS No.: 137497-03-1
M. Wt: 161.16 g/mol
InChI Key: HCUARRIEZVDMPT-UHFFFAOYSA-N
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Description

Indole-2-carboxylic acid is an organic compound with the molecular formula C₉H₇NO₂. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its stability and reactivity, making it a valuable compound in various chemical and biological applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

This compound continues to be a compound of significant interest in various fields of research, offering numerous possibilities for scientific exploration and application.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for producing indole-2-carboxylic acid, and how do researchers optimize yield and purity?

this compound is synthesized via pathways such as intramolecular cyclization or catalytic hydrogenation. For example, Raney nickel-catalyzed hydrogenation of pre-functionalized intermediates (e.g., nitro derivatives) offers high efficiency but requires careful optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) to mitigate side reactions . Multi-step routes often face challenges in intermediate purification; researchers employ techniques like column chromatography or recrystallization to improve purity .

Q. How do researchers characterize the structural integrity of this compound derivatives?

Common methods include nuclear magnetic resonance (NMR) for verifying substituent positions, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Melting point analysis (205–209°C for the parent compound) is also critical for validating crystallinity .

Q. What analytical challenges arise during solubility testing of this compound in biological assays?

Poor aqueous solubility often limits bioavailability. Researchers address this by derivatization (e.g., esterification) or using co-solvents like dimethyl sulfoxide (DMSO). Solubility is quantified via UV-Vis spectroscopy or HPLC under physiologically relevant conditions .

Q. How are computational methods applied to predict the reactivity of this compound in organic synthesis?

Density functional theory (DFT) calculations model electron distribution at the indole ring’s C2 position, predicting sites for electrophilic substitution. These insights guide experimental design for regioselective reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Material safety data sheets (MSDS) recommend using personal protective equipment (PPE), fume hoods, and inert atmospheres during synthesis. Toxicity is assessed via in vitro assays (e.g., cytotoxicity screens) before in vivo studies .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often stem from variations in starting material purity or catalytic systems. Systematic replication studies with controlled parameters (e.g., catalyst type, solvent polarity) are conducted, followed by statistical analysis (e.g., ANOVA) to identify critical variables .

Q. What strategies are employed to enhance the selectivity of this compound derivatives as dual IDO1/TDO inhibitors for cancer immunotherapy?

Structure-activity relationship (SAR) studies focus on modifying substituents at the indole C3 and C5 positions. For example, introducing electron-withdrawing groups (e.g., -NO₂) improves binding affinity to both IDO1 and TDO enzymes. In vitro screening using kynurenine assay models validates selectivity .

Q. How do researchers evaluate the metabolic stability of this compound-based drug candidates?

Microsomal stability assays (e.g., liver microsomes) quantify metabolic degradation rates. High-resolution mass spectrometry (HR-MS) identifies metabolites, while molecular docking predicts interactions with cytochrome P450 enzymes .

Q. What experimental models are used to study the neuroprotective mechanisms of this compound in traumatic brain injury (TBI)?

Rodent TBI models assess cognitive recovery post-administration. Behavioral tests (e.g., Morris water maze) are paired with neurochemical analyses (e.g., glutamate level measurement) to correlate efficacy with mechanistic pathways .

Q. How are machine learning algorithms integrated into the design of this compound derivatives with improved pharmacokinetic profiles?

Quantitative structure-property relationship (QSPR) models train on datasets of solubility, logP, and bioavailability. These algorithms predict optimal substituents, reducing trial-and-error synthesis. Validation via in vitro ADME (absorption, distribution, metabolism, excretion) testing ensures reliability .

Properties

IUPAC Name

1H-indole-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUARRIEZVDMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)O
Source PubChem
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Molecular Formula

C9H7NO2
Record name indole-2-carboxylic acid
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DSSTOX Substance ID

DTXSID20163782
Record name Indole-2-carboxylic acid
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Molecular Weight

161.16 g/mol
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Physical Description

Solid
Record name 2-Indolecarboxylic acid
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CAS No.

1477-50-5
Record name Indole-2-carboxylic acid
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Record name Indole-2-carboxylic acid
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Record name Indole-2-carboxylic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Refer to 32(a) using 4-bromo-2-butenoic acid as the alkylating agent. Preparation of 2-(4-carboxy-n-butyl) indole: Refer to Example 3 using methyl adipyl chloride as the acid chloride. The methyl ester was hydrolyzed in the cyclization workup to provide the product carboxyindole. In the alternative, refer to Example 32b) using 2-(4-carboxy-3-buten-1-yl) indole as the starting material.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

indole-3-carboxylic acid; indole-4-carboxylic acid; (N-methyl)indole-2-carboxylic acid; 2- or 1-naphthalenecarboxylic acid; 2- or 3- or 4-quinolinecarboxylic acid; xanthene-α-carboxylic acid; 1-fluorenecarboxylic acid; 9-fluorenone-4-carboxylic acid;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Indole-2-carboxylic acid
Indole-2-carboxylic acid
Indole-2-carboxylic acid
Indole-2-carboxylic acid
Indole-2-carboxylic acid
Indole-2-carboxylic acid

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